磷酸氢钡

描述

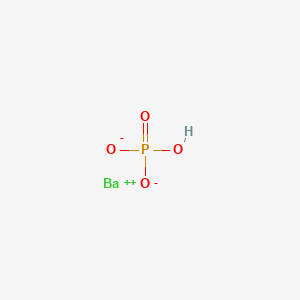

Barium hydrogen phosphate is an inorganic compound with the chemical formula BaHPO₄. It is a white crystalline solid that is sparingly soluble in water. This compound is of interest due to its various applications in scientific research and industry, particularly in the fields of catalysis and materials science.

科学研究应用

Barium hydrogen phosphate has a wide range of applications in scientific research, including:

Catalysis: Used as a catalyst in various chemical reactions, including the degradation of organic dyes.

Materials Science: Employed in the synthesis of advanced materials, such as thin films and nanostructures.

Biomineralization Studies: Investigated for its role in biomineralization processes, where it can form complex structures in the presence of biological molecules.

Electrocatalysis: Utilized in the development of electrodes for electrocatalytic and photoelectrocatalytic applications

作用机制

Target of Action

Barium hydrogen phosphate (BaHPO4) primarily targets organic compounds for degradation . It is often used as an electrocatalyst in the degradation of organic dyes in wastewaters . The compound is also known to interact with bacterial bodies and secretions, inducing the formation of irregular quadrilateral and spheres .

Mode of Action

BaHPO4 interacts with its targets through a process of electrocatalysis and photoelectrocatalysis . When electrodeposited on fluorine-doped tin oxide (FTO), BaHPO4 thin films serve as electrocatalysts for the degradation of organics . The compound’s interaction with bacterial bodies and secretions influences the formation of its crystals .

Biochemical Pathways

It is known that the compound plays a significant role in the process of crystal nucleation, growth, and accumulation . This process is influenced by the presence of bacterial bodies and secretions .

Result of Action

The primary result of BaHPO4’s action is the degradation of organic compounds . In optimal conditions, the compound can achieve degradation rates of almost 99% during 7 minutes . Additionally, the compound influences the formation of its own crystals, with bacterial bodies and secretions inducing the formation of irregular quadrilateral and spheres .

Action Environment

The action of BaHPO4 is influenced by several environmental factors. For instance, the degradation of organic compounds is optimized under specific conditions of NaCl concentration, initial concentration of the organic compound, applied current density, and reaction time . The formation of BaHPO4 crystals is also influenced by the presence of bacterial bodies and secretions .

生化分析

Biochemical Properties

The biochemical properties of Barium hydrogen phosphate are largely influenced by its interactions with various biomolecules. In a study conducted by researchers at Southeast University, it was found that phosphate-mineralization microbes play a significant role in the formation of Barium hydrogen phosphate crystals . The bacterial body and bacterial secretion could induce the formation of irregular quadrilateral and spheres, respectively . The effect of bacterial secretion was stronger than that of the bacterial body when inducing Barium hydrogen phosphate crystal in bacteria solution .

Cellular Effects

The cellular effects of Barium hydrogen phosphate are primarily observed in its interaction with phosphate-mineralization microbes. The bacteria and metabolites play an important role in the process of crystal nucleation, growth, and accumulation of Barium hydrogen phosphate .

Molecular Mechanism

The molecular mechanism of Barium hydrogen phosphate involves its interaction with bacterial bodies and secretions. These interactions influence the morphology of the Barium hydrogen phosphate crystals, leading to the formation of different shapes such as irregular quadrilaterals and spheres .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Barium hydrogen phosphate can change over time. For instance, the influence of bacterial secretions on the formation of Barium hydrogen phosphate crystals was found to be stronger than that of bacterial bodies .

Metabolic Pathways

It is known that the bacteria and metabolites play a crucial role in the process of crystal nucleation, growth, and accumulation of Barium hydrogen phosphate .

Transport and Distribution

The transport and distribution of Barium hydrogen phosphate within cells and tissues are influenced by its interactions with bacterial bodies and secretions. These interactions can affect the localization and accumulation of Barium hydrogen phosphate .

准备方法

Synthetic Routes and Reaction Conditions: Barium hydrogen phosphate can be synthesized through the reaction of barium hydroxide with phosphoric acid. The reaction is typically carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows: [ \text{Ba(OH)₂ + H₃PO₄ → BaHPO₄ + 2H₂O} ]

Industrial Production Methods: In industrial settings, barium hydrogen phosphate is produced by reacting purified barium hydroxide with phosphoric acid. The process involves several steps, including:

Purification of Barium Hydroxide: Barium hydroxide is purified to remove impurities.

Reaction with Phosphoric Acid: The purified barium hydroxide is reacted with phosphoric acid to form barium hydrogen phosphate.

Filtration and Crystallization: The resulting solution is filtered to remove impurities, and the product is crystallized by cooling and evaporation.

Drying and Packaging: The crystals are centrifuged, washed, dried, and packaged for use.

化学反应分析

Types of Reactions: Barium hydrogen phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Substitution Reactions: It can react with other compounds to form different barium salts.

Decomposition: Upon heating, it can decompose to form barium phosphate and water.

Common Reagents and Conditions:

Reagents: Common reagents include acids (such as hydrochloric acid) and bases (such as sodium hydroxide).

Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products:

Barium Phosphate: Formed through decomposition or reaction with phosphates.

Barium Chloride: Formed through reaction with hydrochloric acid.

相似化合物的比较

Barium Phosphate (Ba₃(PO₄)₂): A related compound with different stoichiometry and properties.

Calcium Hydrogen Phosphate (CaHPO₄): Similar in structure but contains calcium instead of barium.

Strontium Hydrogen Phosphate (SrHPO₄): Similar in structure but contains strontium instead of barium.

Uniqueness: Barium hydrogen phosphate is unique due to its specific crystal structure and its ability to form complex structures in the presence of biological molecules. Its applications in electrocatalysis and materials science also distinguish it from other similar compounds .

属性

IUPAC Name |

barium(2+);hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSTYSFIGYAXTG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884442 | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10048-98-3 | |

| Record name | Barium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010048983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14EU717F7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Barium Hydrogen Phosphate?

A1: Barium hydrogen phosphate has the molecular formula BaHPO4 and a molecular weight of 233.33 g/mol.

Q2: How is the structure of Barium Hydrogen Phosphate characterized?

A2: Various techniques are employed to characterize the structure of BaHPO4, including:

- X-ray diffraction (XRD): XRD helps determine the crystal structure and phase purity of BaHPO4. Studies show that acid concentration influences the crystalline morphology of BaHPO4 crystals [].

- Fourier transform infrared spectroscopy (FTIR): FTIR provides insights into the functional groups and bonding characteristics within the compound. This technique was used to analyze the difference in BaHPO4 produced via microbiological precipitation compared to chemical synthesis [].

- Scanning electron microscopy (SEM): SEM reveals the surface morphology and particle size of BaHPO4. This technique was used to observe the unique brick-like shape of BaHPO4 synthesized via microbial precipitation [].

- Energy-dispersive X-ray spectroscopy (EDS): EDS provides elemental analysis, confirming the presence and ratios of barium, hydrogen, phosphorus, and oxygen in the compound [].

- Solid-state 137Ba NMR spectroscopy: This technique, particularly when combined with first principles calculations, provides detailed information about the local barium environment in BaHPO4 and other barium-containing compounds [].

Q3: What are the thermal properties of Barium Hydrogen Phosphate?

A3: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of BaHPO4. Microbiologically precipitated BaHPO4 exhibits a larger total weight loss (7.47%) and a lower decomposition temperature (355.5°C) compared to chemically synthesized BaHPO4, possibly due to the presence of organic matrices [].

Q4: What is known about the solubility of Barium Hydrogen Phosphate?

A4: The solubility of BaHPO4 increases with increasing acid concentration and temperature. This behavior has been observed in both HCl and H3PO4 solutions. The fitted curve of solubility is nearly linear, suggesting a consistent relationship between solubility and these factors [].

Q5: What are the potential applications of Barium Hydrogen Phosphate?

A5: BaHPO4 exhibits potential in various applications, including:

- Removal of heavy metals: Hexagonal disc-shaped BaHPO4 demonstrates a high efficiency in removing hexavalent chromium (Cr(VI)) from contaminated water []. This property makes it a promising material for environmental remediation.

- Radiation shielding material: BaHPO4 can be incorporated into chemically bonded ceramic oxide matrices to create radiation-shielding materials []. This application benefits from the ability of barium compounds to attenuate radiation.

- Biomedical applications: While not directly addressed in the provided papers, BaHPO4's biocompatibility has led to its exploration in biomedical applications, such as a component in bio-phosphate cement [, ].

Q6: How efficient is Barium Hydrogen Phosphate in removing hexavalent chromium?

A6: BaHPO4 demonstrates a high efficiency in removing Cr(VI) from contaminated water, with an equilibrium adsorption capacity of 128.7 mg/g and a maximum adsorption capacity of 146.8 mg/g at room temperature and pH 6 []. This adsorption process is influenced by factors such as adsorbent dose, contact time, initial Cr(VI) concentration, pH, temperature, and the presence of competing ions [].

Q7: How does the morphology of Barium Hydrogen Phosphate affect its properties?

A7: The morphology of BaHPO4, such as its shape and size, significantly influences its properties and applications. For instance, the unique brick-like shape of microbially precipitated BaHPO4 may contribute to its different thermal behavior compared to chemically synthesized BaHPO4 []. Furthermore, controlling the morphology through methods like using a double-hydrophilic copolymer can influence the material's properties and potential applications [].

Q8: How does Barium Hydrogen Phosphate compare to other materials in its applications?

A8: While BaHPO4 shows promise in certain areas, other materials might present more favorable properties. For example, although initially considered as a solid electrolyte for hydrogen production, CsHSO4 was found to be more suitable due to its higher proton conductivity at the required operating temperature []. This comparison highlights the importance of carefully considering material properties and performance requirements for specific applications.

Q9: What are the future directions for research on Barium Hydrogen Phosphate?

A9: Future research on BaHPO4 can explore:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)